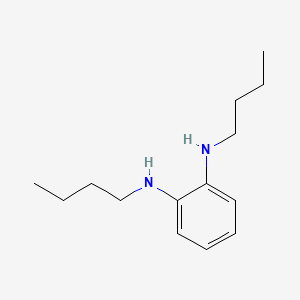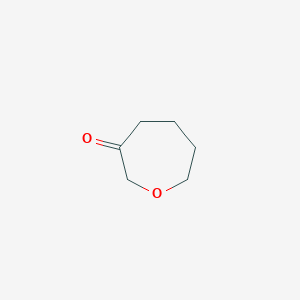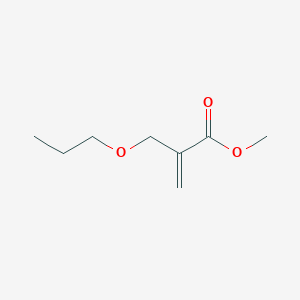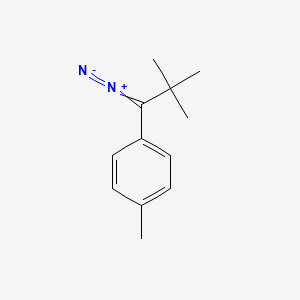
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid is a compound that combines two distinct chemical entities: (4-Ethyloxolan-3-yl)methanol, an alcohol derivative, and 4-methylbenzenesulfonic acid, an aromatic sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyloxolan-3-yl)methanol typically involves the reaction of ethylene oxide with an appropriate alcohol under acidic or basic conditions. The resulting product is then combined with 4-methylbenzenesulfonic acid through a sulfonation reaction.
Industrial Production Methods
On an industrial scale, the production of 4-methylbenzenesulfonic acid is achieved through the sulfonation of toluene. This process is carried out in large reactors where toluene is treated with sulfur trioxide or oleum. The resulting product is then purified through crystallization or distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group in (4-Ethyloxolan-3-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and alkyl halides for alkylation are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfonates, sulfinates.
Substitution: Brominated, nitrated, and alkylated aromatic compounds.
Scientific Research Applications
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of various biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Shares the sulfonic acid group but lacks the (4-Ethyloxolan-3-yl)methanol moiety.
(4-Ethyloxolan-3-yl)methanol: Contains the alcohol group but lacks the sulfonic acid component.
Uniqueness
The combination of (4-Ethyloxolan-3-yl)methanol and 4-methylbenzenesulfonic acid in a single compound provides unique chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
184888-22-0 |
|---|---|
Molecular Formula |
C14H22O5S |
Molecular Weight |
302.39 g/mol |
IUPAC Name |
(4-ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C7H14O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6-4-9-5-7(6)3-8/h2-5H,1H3,(H,8,9,10);6-8H,2-5H2,1H3 |
InChI Key |
COBGCJPWSXMUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COCC1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)

![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)





![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)


![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
methanimine N-oxide](/img/structure/B14268980.png)
